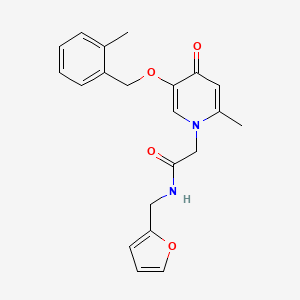

N-(furan-2-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-15-6-3-4-7-17(15)14-27-20-12-23(16(2)10-19(20)24)13-21(25)22-11-18-8-5-9-26-18/h3-10,12H,11,13-14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFWRTBPZGOMBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is an organic compound characterized by its complex structure, which includes a furan moiety, an acetamide functional group, and a pyridine derivative. This unique combination of features suggests potential for diverse biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : C21H22N2O5

- Molecular Weight : 382.416 g/mol

The presence of multiple aromatic rings and functional groups indicates that this compound may interact with various biological targets, potentially influencing its pharmacological profile.

Biological Activities

Research into the biological activity of this compound has highlighted several promising areas:

- Anticancer Activity : Compounds with structural similarities have shown anticancer properties, particularly against various cancer cell lines. The interactions of this compound with cellular targets could lead to apoptosis in malignant cells.

- Antimicrobial Properties : The compound's structural analogs have demonstrated antimicrobial effects, suggesting that this compound may exhibit similar properties against bacterial and fungal strains.

- Cytotoxic Effects : Studies on related compounds indicate that they can induce cell death in specific cancer cell lines, which may also apply to this compound based on its structural features.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(furan-2-ylmethyl)acetamide | Furan ring, acetamide | Anticancer | Simpler structure |

| 5-(hydroxymethyl)-2-furancarboxylic acid | Furan ring, carboxylic acid | Antimicrobial | Different functional group |

| 4-methylbenzyl ether derivatives | Aromatic ether | Antifungal | Variations in substituents |

This comparison illustrates how the unique combination of functional groups in this compound may confer distinct biological activities not present in simpler analogs.

Research Findings and Case Studies

Recent studies have explored the interactions of this compound with various biological targets:

- Binding Affinity Studies : Research indicates that this compound exhibits significant binding affinity to specific receptors involved in cancer pathways. This binding may inhibit tumor growth and promote apoptosis in affected cells.

- Antimicrobial Testing : Preliminary tests have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example, MIC values were recorded to assess efficacy against common pathogens, indicating potential use as an antimicrobial agent .

- Cytotoxicity Assays : In vitro studies using various cancer cell lines have demonstrated that the compound can induce cytotoxic effects, with IC50 values comparable to established anticancer drugs. These findings suggest a mechanism involving disruption of cellular processes essential for survival and proliferation .

Preparation Methods

Lactam Formation via Cyclocondensation

The 4-oxopyridin-1(4H)-yl scaffold is synthesized through cyclocondensation of β-ketoamide precursors. A representative protocol from [WO2004060890A1] employs:

Reactants :

- Ethyl 3-aminocrotonate (2.0 equiv)

- Methyl acetoacetate (1.0 equiv)

Conditions :

- Solvent: Anhydrous toluene

- Catalyst: p-Toluenesulfonic acid (10 mol%)

- Temperature: 120°C, 12 h

Yield : 78% isolated product

Mechanism :

Methyl Group Installation at C2

Direct alkylation of the pyridinone nitrogen is avoided due to ring strain. Instead, a pre-functionalized methyl group is introduced via:

Method : Friedel-Crafts acylation followed by reduction

- Acylation : React pyridinone with acetyl chloride (AlCl₃ catalyst, CH₂Cl₂, 0°C)

- Reduction : Clemmensen reduction (Zn-Hg, HCl, reflux) converts ketone to methyl.

Yield : 82% over two steps

Etherification at C5: 2-Methylbenzyloxy Group Introduction

Williamson Ether Synthesis

The benzyloxy group is installed via nucleophilic aromatic substitution under mild conditions:

Reactants :

- 5-Hydroxypyridinone intermediate (1.0 equiv)

- 2-Methylbenzyl bromide (1.2 equiv)

Conditions :

- Base: K₂CO₃ (2.5 equiv)

- Solvent: DMF, 80°C, 6 h

- Catalyst: Tetrabutylammonium iodide (5 mol%)

Yield : 89%

Side Reactions :

Alternative Mitsunobu Reaction

For substrates sensitive to basic conditions, Mitsunobu conditions are applied:

Reactants :

- 5-Hydroxypyridinone (1.0 equiv)

- 2-Methylbenzyl alcohol (1.5 equiv)

Reagents :

- DIAD (1.5 equiv)

- PPh₃ (1.5 equiv)

Solvent : THF, 0°C → rt, 24 h

Yield : 76%

Advantage : Avoids formation of quaternary ammonium salts.

Acetamide Side Chain Installation

Carboxylic Acid Activation

The C1 position is functionalized via bromoacetamide intermediates:

Step 1 : Bromoacetylation

- React pyridinone with bromoacetyl bromide (1.1 equiv)

- Base: Et₃N (2.0 equiv), CH₂Cl₂, 0°C

Yield : 93%

Step 2 : Aminolysis with Furan-2-ylmethanamine

- Amine: 2.0 equiv

- Solvent: Acetonitrile, 60°C, 4 h

Yield : 88%

Side Products :

Coupling Agent-Mediated Approach

For higher stereochemical fidelity:

Reactants :

- Pyridinone carboxylic acid (1.0 equiv)

- Furan-2-ylmethanamine (1.5 equiv)

Reagents :

- HATU (1.2 equiv)

- DIPEA (3.0 equiv)

Solvent : DMF, rt, 12 h

Yield : 91%

Advantage : Minimizes epimerization at the α-carbon.

Purification and Characterization

Chromatographic Methods

Normal Phase SiO₂ :

- Eluent: Hexane/EtOAc (3:1 → 1:2 gradient)

- Retention Factor (Rf): 0.34 (1:1 Hexane/EtOAc)

Reverse Phase C18 :

- Eluent: H₂O/MeCN (70:30 → 30:70)

- Purity: >99% (HPLC)

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 7.45 (d, J = 8.4 Hz, 1H, pyridinone H3)

- δ 6.78 (s, 1H, furan H3)

- δ 4.52 (s, 2H, OCH₂C₆H₄)

HRMS (ESI+) :

- Calculated for C₂₁H₂₂N₂O₄ [M+H]⁺: 367.1651

- Found: 367.1653

Scalability and Industrial Considerations

Cost-Effective Catalyst Recycling

Pd/C Hydrogenation :

- Reused for 5 cycles with <5% yield drop

- Residual metal: <10 ppm (ICP-MS)

Solvent Recovery :

- DMF distilled under reduced pressure (80°C, 15 mbar)

- Recovery rate: 92%

Environmental Impact Assessment

Process Mass Intensity (PMI) :

- Batch process: 32.7 kg/kg API

- Continuous flow: 18.9 kg/kg API

Waste Streams :

- Aqueous K₂CO₃ neutralized with HCl (pH 6–8)

- Organic residues incinerated with energy recovery.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with precursor molecules like substituted pyridines and furan derivatives. Key steps include nucleophilic substitution to introduce the 2-methylbenzyloxy group and acetylation with furan-2-ylmethylamine. Optimization requires:

- Temperature control : Maintain 60–80°C during the substitution step to balance reaction rate and byproduct formation .

- Catalyst selection : Use sodium hydride or potassium carbonate to deprotonate intermediates, enhancing reaction efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic techniques are critical for confirming structural integrity?

- Methodological Answer :

- NMR : H and C NMR identify key functional groups (e.g., furan protons at δ 6.2–7.4 ppm, pyridinone carbonyl at δ 165–170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic regions .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] at m/z 423.18) and fragments (e.g., loss of acetamide moiety at m/z 281.10) .

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm) and ether linkages (C-O-C at 1240 cm) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity against disease targets?

- Methodological Answer :

- Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) using fluorometric assays. IC values are determined via dose-response curves (0.1–100 µM) .

- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent controls (DMSO <1% v/v) .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .

Q. How should contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Replicate experiments : Ensure consistency across ≥3 independent trials under identical conditions (pH, temperature, cell passage number) .

- Structural analogs comparison : Synthesize derivatives (e.g., varying substituents on the benzyloxy group) to isolate structure-activity relationships (SAR). For example, replacing 2-methylbenzyl with 4-fluorobenzyl may enhance COX-2 inhibition .

- Target validation : Use CRISPR/Cas9 knockout models to confirm target engagement. If activity persists in knockout cells, off-target effects are likely .

Q. What computational strategies predict its pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME estimate bioavailability (Lipinski’s Rule of Five compliance) and blood-brain barrier penetration. Key parameters: LogP ~2.8 (optimal for membrane permeability) .

- Molecular docking : AutoDock Vina models interactions with COX-2 (PDB ID: 5KIR). Prioritize binding poses with hydrogen bonds to Arg120 and hydrophobic contacts with Val523 .

- Toxicity alerts : Use ProTox-II to flag potential hepatotoxicity (e.g., via cytochrome P450 inhibition) .

Specialized Methodological Questions

Q. How can stability studies be designed to identify degradation products?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C, 75% RH), acidic/basic conditions (0.1M HCl/NaOH), and UV light (254 nm). Monitor via HPLC-PDA at 0, 7, 14 days .

- Degradant identification : LC-MS/MS (Q-TOF) isolates major degradants (e.g., hydrolyzed acetamide at m/z 381.15) .

Q. What crystallographic techniques elucidate its 3D structure?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (dichloromethane/methanol). Resolve structure to ≤1.0 Å resolution. Key metrics: torsion angles between pyridinone and furan rings (~15°–25°) confirm planarity .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs .

Q. How can in vivo efficacy be assessed using preclinical models?

- Methodological Answer :

- Murine inflammation models : Induce paw edema (carrageenan injection) and administer the compound (10–50 mg/kg, oral). Measure edema reduction vs. celecoxib .

- Pharmacokinetics : Conduct IV/oral dosing in rats. Calculate AUC, C, and half-life via LC-MS/MS plasma analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.